molecular formula C10H13N B2829581 2-Methyl-2-phenylazetidine CAS No. 1484541-53-8

2-Methyl-2-phenylazetidine

Cat. No. B2829581
CAS RN: 1484541-53-8
M. Wt: 147.221
InChI Key: USHOGZQCCQEHGK-UHFFFAOYSA-N
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Description

2-Methyl-2-phenylazetidine is a chemical compound with the CAS Number: 1484541-53-8 . It has a molecular weight of 147.22 . It is also known as β-methylphenylalanine azetidinyl amide, a cyclic amino acid derivative with a unique structure.


Synthesis Analysis

The synthesis of azetidines like 2-Methyl-2-phenylazetidine can be achieved through the [2 + 2] photocycloaddition reaction between an imine and an alkene component, known as the aza Paternò–Büchi reaction . This reaction is one of the most efficient ways to synthesize functionalized azetidines .


Molecular Structure Analysis

The InChI code for 2-Methyl-2-phenylazetidine is 1S/C10H13N/c1-10(7-8-11-10)9-5-3-2-4-6-9/h2-6,11H,7-8H2,1H3 . This indicates that the molecule consists of 10 carbon atoms, 13 hydrogen atoms, and 1 nitrogen atom .


Physical And Chemical Properties Analysis

2-Methyl-2-phenylazetidine is a liquid at room temperature . The storage temperature is 4 degrees Celsius .

Scientific Research Applications

Safety and Hazards

The safety information for 2-Methyl-2-phenylazetidine includes several hazard statements such as H302, H315, H318, H335 indicating that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, and not eating, drinking, or smoking when using this product .

Future Directions

Recent advances in the chemistry and reactivity of azetidines have been reported . The focus is on the most recent advances, trends, and future directions, including the development of new reaction protocols that have overcome some long-standing challenges within this field of research .

properties

IUPAC Name

2-methyl-2-phenylazetidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N/c1-10(7-8-11-10)9-5-3-2-4-6-9/h2-6,11H,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USHOGZQCCQEHGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCN1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-2-phenylazetidine

CAS RN

1484541-53-8
Record name 2-methyl-2-phenylazetidine
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